molecular formula C9H10FNO2S B2685849 1,2,3,4-Tetrahydroquinoline-8-sulfonyl fluoride CAS No. 2375270-99-6

1,2,3,4-Tetrahydroquinoline-8-sulfonyl fluoride

Cat. No.: B2685849
CAS No.: 2375270-99-6
M. Wt: 215.24
InChI Key: FVXYGAPMEIARIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Tetrahydroquinoline-8-sulfonyl fluoride is a sulfonyl fluoride derivative of tetrahydroquinolineIt has a molecular formula of C9H10FNO2S and a molecular weight of 215.24.

Scientific Research Applications

1,2,3,4-Tetrahydroquinoline-8-sulfonyl fluoride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the production of dyes, antioxidants, and corrosion inhibitors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-tetrahydroquinoline-8-sulfonyl fluoride typically involves the reaction of 1,2,3,4-tetrahydroquinoline with sulfonyl fluoride reagents under specific conditions. One common method includes the use of sulfonyl chloride derivatives in the presence of a base, such as triethylamine, to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroquinoline-8-sulfonyl fluoride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it back to its tetrahydroquinoline form.

    Substitution: The sulfonyl fluoride group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or amines.

Major Products

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different functional groups attached depending on the specific reaction conditions .

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydroquinoline-8-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl fluoride group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: This compound shares a similar core structure but lacks the sulfonyl fluoride group.

    Quinoline: A related compound with a fully aromatic structure, used in the synthesis of antimalarial drugs and other pharmaceuticals.

    Sulfonyl Fluoride Derivatives: Other compounds with sulfonyl fluoride groups are used as enzyme inhibitors and in various chemical reactions.

Uniqueness

1,2,3,4-Tetrahydroquinoline-8-sulfonyl fluoride is unique due to the presence of both the tetrahydroquinoline core and the sulfonyl fluoride group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1,2,3,4-tetrahydroquinoline-8-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2S/c10-14(12,13)8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,11H,2,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXYGAPMEIARIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)S(=O)(=O)F)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.